molecular formula C15H11N3O5S2 B11491073 2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide

2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide

Cat. No.: B11491073
M. Wt: 377.4 g/mol
InChI Key: KEHKMPKYOQDMEJ-UHFFFAOYSA-N
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Description

2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenylsulfonyl chloride with N-methoxybenzenesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or cyano groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or nitriles.

Scientific Research Applications

2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyano groups may also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide
  • 2-cyanophenyl sulfofluoridate
  • 2- (2-oxo-2-phenylethoxy)benzonitrile

Uniqueness

2-cyano-N-[(2-cyanophenyl)sulfonyl]-N-methoxybenzenesulfonamide is unique due to the presence of both cyano and sulfonyl groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications. Its methoxy group further enhances its solubility and reactivity, making it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C15H11N3O5S2

Molecular Weight

377.4 g/mol

IUPAC Name

2-cyano-N-(2-cyanophenyl)sulfonyl-N-methoxybenzenesulfonamide

InChI

InChI=1S/C15H11N3O5S2/c1-23-18(24(19,20)14-8-4-2-6-12(14)10-16)25(21,22)15-9-5-3-7-13(15)11-17/h2-9H,1H3

InChI Key

KEHKMPKYOQDMEJ-UHFFFAOYSA-N

Canonical SMILES

CON(S(=O)(=O)C1=CC=CC=C1C#N)S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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